molecular formula C16H14 B14403045 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 85803-91-4

6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene

Cat. No.: B14403045
CAS No.: 85803-91-4
M. Wt: 206.28 g/mol
InChI Key: AWOGLMLYLITRFV-UHFFFAOYSA-N
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Description

6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.28 g/mol It is a derivative of cycloprop[a]indene and features a phenyl group attached to the cyclopropane ring

Preparation Methods

The synthesis of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the cyclopropanation of indene derivatives. One common method includes the reaction of indene with phenyl diazomethane under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its chemical modifications.

Comparison with Similar Compounds

6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be compared with other similar compounds such as:

    Cycloprop[a]indene derivatives: These compounds share the cyclopropane ring structure but differ in the substituents attached to the ring.

    Biindenylidenes: These are derivatives of indene and are important components of pyrolysis oils.

    Spiro compounds:

The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other cycloprop[a]indene derivatives.

Properties

CAS No.

85803-91-4

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

6a-phenyl-1a,6-dihydro-1H-cyclopropa[a]indene

InChI

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15(16)11-16/h1-9,15H,10-11H2

InChI Key

AWOGLMLYLITRFV-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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